The compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the fluorine atom enhances lipophilicity and biological activity compared to non-fluorinated analogs. Various synthetic routes have been developed to produce this compound, often involving multi-step reactions that utilize different catalysts and reagents.
Several synthetic approaches have been reported for the preparation of 2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine. A common method involves the reaction of 3-fluoroaniline with 5-methoxy-2-aminopyridine under acidic conditions to facilitate cyclization.
The molecular structure of 2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine can be described as follows:
Key structural data include:
The chemical reactivity of 2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine encompasses several types of reactions:
The mechanism of action for compounds like 2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine often involves interaction with specific biological targets:
The physical properties of 2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine include:
Chemical properties include:
The compound is primarily explored for its potential applications in medicinal chemistry:
Imidazo[1,2-a]pyridine represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic accessibility. This fused bicyclic heterocycle features a bridgehead nitrogen atom connecting five- and six-membered rings, creating an electron-rich system amenable to diverse functionalization. Historically, derivatives of this scaffold have yielded multiple clinically approved drugs: Zolpidem (insomnia), Alpidem (anxiolytic), Zolimidine (antiulcer), and Olprinone (cardiotonic) [8]. The scaffold's significance intensified with the discovery of ponatinib, an imidazo[1,2-b]pyridazine-containing tyrosine kinase inhibitor approved for leukemia, demonstrating the therapeutic potential of this structural class in oncology [1]. More recently, derivatives like telacebec (Q203), an imidazo[1,2-a]pyridine amide targeting Mycobacterium tuberculosis cytochrome bcc, reached Phase II clinical trials, underscoring the scaffold's relevance in infectious disease therapeutics [7]. The structural evolution from simple hypnotics (e.g., zolpidem) to targeted therapies exemplifies how strategic functionalization unlocks new biological activities.
Table 1: Clinically Significant Imidazo[1,2-a]pyridine Derivatives
Compound Name | Therapeutic Application | Key Structural Features |
---|---|---|
Zolpidem | Insomnia treatment | 2-(N,N-Dimethyl)carboxamide, 5-methyl |
Alpidem | Anxiolytic (GABA_A modulator) | 6-Chloro-2-phenylimidazo[1,2-a]pyridine |
Telacebec (Q203) | Antitubercular (Phase II) | 6-Cyano-N-(adamantan-1-yl)carboxamide |
Ponatinib* | Antileukemic (BCR-ABL inhibitor) | Imidazo[1,2-b]pyridazine core |
Note: Ponatinib contains imidazo[1,2-b]pyridazine, a closely related bioisostere [1].
The bioactivity of 2-(3-fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine stems from synergistic interactions between its core scaffold and strategic substituents. The 3-fluorophenyl group at C2 position provides distinct advantages:
Crystallographic studies of analogous fluorinated derivatives reveal that the dihedral angle between the imidazopyridine core and fluorophenyl ring typically ranges from 165–179°, indicating near-planar conformation that optimizes π-stacking interactions with aromatic residues in target proteins [9]. Concurrently, the 5-methoxy group (-OCH~3~) influences electronic distribution and solubility:
Halogenation, particularly fluorination, has emerged as a key strategy for optimizing imidazo[1,2-a]pyridine-based therapeutics. Fluorinated derivatives exhibit enhanced bioavailability, target selectivity, and blood-brain barrier penetration compared to non-halogenated analogs:
Table 2: Therapeutic Applications of Halogenated Imidazo[1,2-a]pyridines
Biological Target | Fluorinated Derivative Example | Potency (IC~50~/MIC) | Key Functional Groups |
---|---|---|---|
c-Met Tyrosine Kinase | 3-Sulfonylimidazo[1,2-a]pyridine [10] | 12.8 nM | Pyrrolopyridine sulfonamide |
PI3K p110α | Thiazolyl-imidazopyridine [6] | 2.8 nM | Thiazole, sulfonylhydrazone |
M. tuberculosis QcrB | 2,7-Dimethyl-3-carboxamide [7] | ≤0.006 μM (MIC~90~) | Biaryl ether carboxamide |
GABA_A Receptor (α1-subunit) | 6-Fluoro-zolpidem analog [3] | 15 nM (K~i~) | Dimethylcarboxamide, 5-methyl |
The strategic incorporation of fluorine and methoxy groups in 2-(3-fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine creates a multifaceted pharmacophore capable of engaging diverse biological targets. Its balanced physicochemical properties (predicted clogP ≈ 2.8–3.2, TPSA ≈ 30–35 Ų) facilitate cell penetration while maintaining solubility, making it a promising template for further development in oncology, infectious diseases, and CNS disorders [4] [9]. The absence of reactive functional groups (e.g., Michael acceptors) in this specific derivative suggests a lower risk of off-target effects compared to electrophilic kinase inhibitors, highlighting its potential as a lead structure for selective therapeutic agents.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2